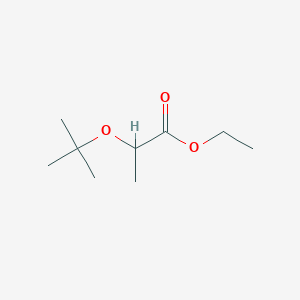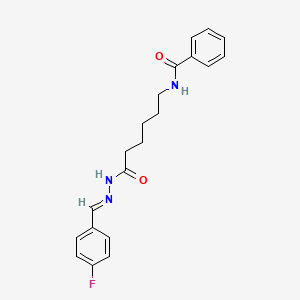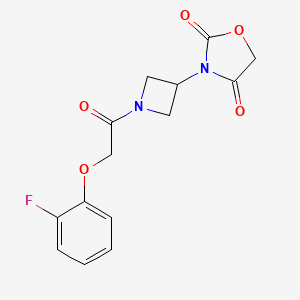
Ethyl 2-(tert-butoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H16O3. It is an ester, which is a class of compounds commonly used in various chemical and industrial applications due to their pleasant odors and reactivity. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butoxy)propanoate can be synthesized through the esterification of 2-hydroxypropanoic acid with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(tert-butoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield 2-hydroxypropanoic acid and 2-methylpropan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and 2-methylpropan-2-ol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(tert-butoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a chemical intermediate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(tert-butoxy)propanoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a similar structure but different reactivity and applications.
Methyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A methyl ester analog with slightly different physical and chemical properties.
Propyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A propyl ester analog with variations in reactivity and use.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCTIWVKYQABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248924-74-4 |
Source


|
| Record name | ethyl 2-(tert-butoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2461034.png)

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)
![(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B2461038.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2461046.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)
![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)
![Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2461054.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2461055.png)
